![molecular formula C19H15N5O2S B2810221 N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114600-37-1](/img/structure/B2810221.png)

N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

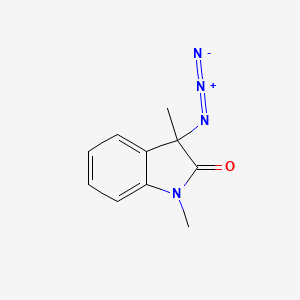

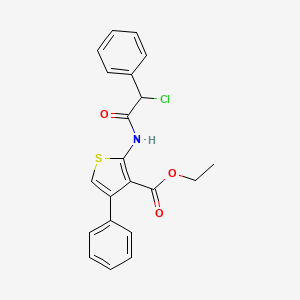

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is unique and complex, contributing to its diverse applications in scientific research.Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

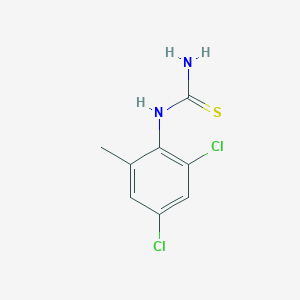

- Compounds similar to N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide have been synthesized and tested for various pharmacological properties. For example, the synthesis of related 1,3,4-thiadiazole derivatives and their analgesic and anti-inflammatory activities have been explored (Santagati et al., 1994).

Antimicrobial and Antibacterial Evaluation

- Studies have been conducted on related compounds for their antimicrobial and antibacterial activities. For instance, certain 3,4-dihydro-4-oxo-1,2,3-benzotriazines that incorporate 1,2,4-triazolo[4,3-c]quinazoline or thiazole showed good potency as antibacterial agents (Gineinah, 2001).

Characterization and Complex Formation

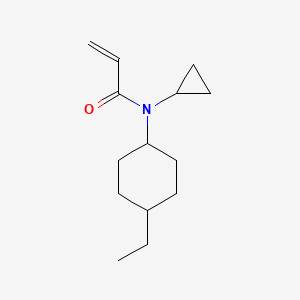

- The characterization of similar compounds, like the synthesis of thiadiazolobenzamide and its Ni and Pd complexes, has been achieved through various spectroscopic methods. These studies help in understanding the structural and chemical properties of such compounds (Adhami et al., 2012).

Potential Anticonvulsant Applications

- Research on quinazolin-4(3H)-ones derivatives with a thiadiazole structure, similar to the compound , has indicated potential anticonvulsant properties. These studies contribute to the development of new therapeutic agents for neurological conditions (Archana, Srivastava, & Kumar, 2002).

Anticancer Activity

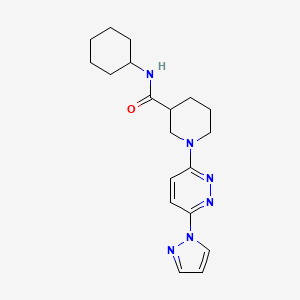

- Some compounds structurally similar to this compound have shown promising anticancer activity. Research in this area is significant for the development of new chemotherapeutic agents (Joseph et al., 2010).

Nematocidal Activity

- Novel derivatives containing 1,3,4-thiadiazole amide group have been synthesized and evaluated for nematocidal activities, indicating potential agricultural applications (Liu et al., 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .

Mode of Action

It is known that 1,3,4-thiadiazoles, which are structurally similar, have a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsant, and even pesticide activities .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their diverse biological effects .

Pharmacokinetics

The unique molecular structure of this compound makes it a promising candidate for drug development.

Result of Action

Compounds with similar structures have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .

Action Environment

The synthesis of similar compounds has been carried out under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .

Eigenschaften

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h2-10H,1,11H2,(H,20,25)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQOBMOPNMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)